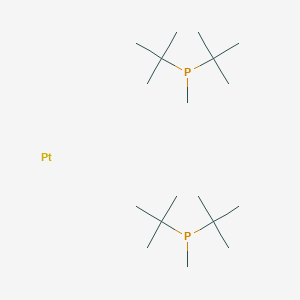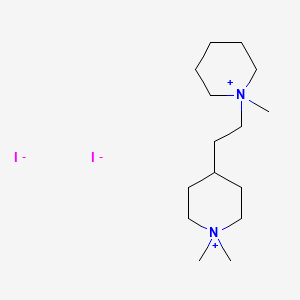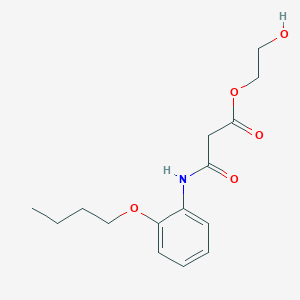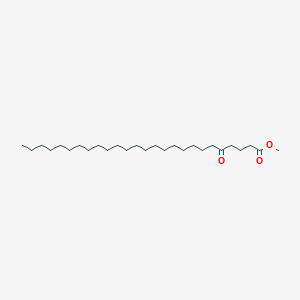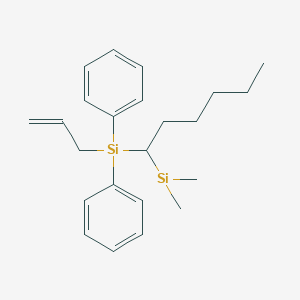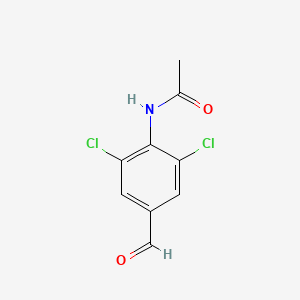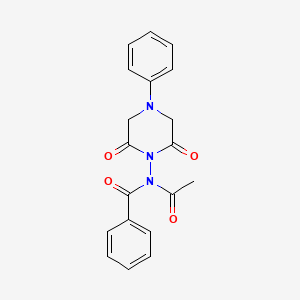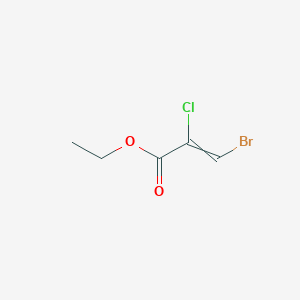
Ethyl 3-bromo-2-chloroprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-2-chloroprop-2-enoate is an organic compound with the molecular formula C5H6BrClO2. It is an ester derived from the corresponding acid and alcohol. This compound is of interest due to its unique structure, which includes both bromine and chlorine atoms attached to a propenoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2-chloroprop-2-enoate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with bromine and chlorine under controlled conditions. The reaction typically proceeds via halogenation, where the bromine and chlorine atoms are introduced to the propenoate structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions. These reactions are carried out in reactors equipped with temperature and pressure control to ensure the desired product yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2-chloroprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Addition Reactions: The double bond in the propenoate moiety can participate in addition reactions with electrophiles.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, amines, and thiols, can replace the halogen atoms.
Electrophiles: Such as hydrogen halides, can add across the double bond.
Bases: Such as sodium ethoxide, can induce elimination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted esters, while addition reactions can produce halogenated alkanes.
Scientific Research Applications
Ethyl 3-bromo-2-chloroprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2-chloroprop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-bromo-2-chloropropanoate: Similar structure but lacks the double bond.
Ethyl 3-chloro-2-bromopropanoate: Similar structure with reversed positions of bromine and chlorine.
Ethyl 2-bromo-3-chloropropanoate: Similar structure with different positioning of halogens.
Uniqueness
Ethyl 3-bromo-2-chloroprop-2-enoate is unique due to the presence of both bromine and chlorine atoms attached to a propenoate moiety. This unique structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
62849-20-1 |
|---|---|
Molecular Formula |
C5H6BrClO2 |
Molecular Weight |
213.46 g/mol |
IUPAC Name |
ethyl 3-bromo-2-chloroprop-2-enoate |
InChI |
InChI=1S/C5H6BrClO2/c1-2-9-5(8)4(7)3-6/h3H,2H2,1H3 |
InChI Key |
RUWWKQJGIVHREG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


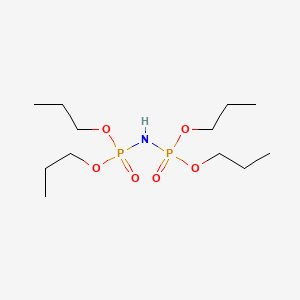

![3,4-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14500884.png)
![2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole](/img/structure/B14500899.png)

![4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14500912.png)
